molecular formula C21H11Cl2N3O B12795562 3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one CAS No. 87119-75-3

3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one

Cat. No.: B12795562
CAS No.: 87119-75-3
M. Wt: 392.2 g/mol
InChI Key: VKEDJBHCCUTJMR-UHFFFAOYSA-N
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Description

3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one is a complex organic compound with the molecular formula C21H11Cl2N3O. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one involves multiple steps. A common synthetic route includes the reaction of isatoic anhydride with various amines to form 2-aminobenzamides. These intermediates are then reacted with 2-nitrobenzaldehyde, followed by the reduction of the nitro group to yield 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives. Finally, these derivatives are reacted with aromatic aldehydes or 2-formylbenzoic acid to form the desired product .

Chemical Reactions Analysis

3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one undergoes various chemical reactions, including:

Scientific Research Applications

3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and antifungal properties.

    Medicine: It has potential therapeutic applications, particularly in the development of anticancer agents.

    Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby exerting its anticancer properties .

Comparison with Similar Compounds

3,9-Dichloro-5-phenyl-12H-quinazolino(3,2-a)quinazolin-12-one is unique compared to other quinazolinone derivatives due to its specific substitution pattern and biological activities. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and biological activities.

Properties

CAS No.

87119-75-3

Molecular Formula

C21H11Cl2N3O

Molecular Weight

392.2 g/mol

IUPAC Name

3,9-dichloro-5-phenylquinazolino[2,1-b]quinazolin-12-one

InChI

InChI=1S/C21H11Cl2N3O/c22-13-7-9-18-16(10-13)19(12-4-2-1-3-5-12)25-21-24-17-11-14(23)6-8-15(17)20(27)26(18)21/h1-11H

InChI Key

VKEDJBHCCUTJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC4=C(C=CC(=C4)Cl)C(=O)N3C5=C2C=C(C=C5)Cl

Origin of Product

United States

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